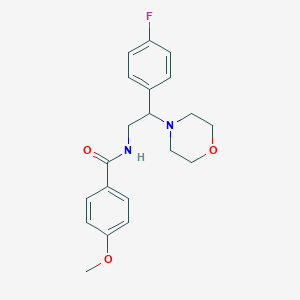

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3/c1-25-18-8-4-16(5-9-18)20(24)22-14-19(23-10-12-26-13-11-23)15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZJHHFETLEETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form an intermediate ester, which is then reacted with morpholine to yield the morpholinoethyl derivative. This intermediate is further reacted with 4-methoxybenzoyl chloride under basic conditions to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzamide moiety can produce N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzylamine.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the morpholinoethyl group can modulate the compound’s solubility and bioavailability. The methoxybenzamide moiety can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations :

- Morpholino vs. Piperazine/Furan: The morpholino group in the target compound provides a polar, non-aromatic ring, whereas piperazine (in ) introduces basicity, and furan contributes aromatic π-electron density. These differences influence solubility and target interactions.

- Fluorophenyl Position : Fluorine at the para position (target compound) may enhance dipole interactions compared to meta () or ortho () positions.

- Methoxy Substitution : The 4-methoxy group in benzamide derivatives (e.g., ) is conserved across analogs, suggesting its role in electronic modulation or hydrogen bonding.

Pharmacological Implications

- Morpholino vs. Piperazine: Morpholino groups are often used to improve solubility and reduce toxicity compared to piperazine, which may interact with neurotransmitter receptors .

- Fluorine Effects : Para-fluorine on the phenyl ring (target compound) is a common bioisostere for hydrogen, enhancing binding affinity without significant steric hindrance .

Physical and Spectral Properties

- IR Spectroscopy : Analogous compounds (e.g., ) show C=O stretches at ~1663–1682 cm⁻¹ and NH stretches at ~3150–3319 cm⁻¹. The absence of C=O in triazoles contrasts with the target compound’s amide carbonyl.

- NMR : 1H-NMR of similar benzamides () would display methoxy protons as singlets (~δ 3.8–4.0 ppm) and aromatic fluorine coupling patterns.

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholinoethyl moiety, and a methoxybenzamide component. These structural features are believed to contribute to its biological activity by enhancing binding affinity to target proteins and modulating solubility and bioavailability.

The compound's mechanism of action involves interactions with specific enzymes and receptors. The fluorophenyl group enhances binding affinity, while the morpholinoethyl group improves solubility. The methoxybenzamide moiety can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. This suggests that the compound may serve as a therapeutic agent in various diseases by targeting specific molecular pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain pathogens, making it a candidate for further investigation in infectious disease treatment.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic potential in metabolic disorders.

Data Table: Biological Activities and Research Findings

| Activity | Study Reference | Findings |

|---|---|---|

| Antitumor | Inhibits proliferation of cancer cells in vitro. | |

| Antimicrobial | Effective against specific bacterial strains. | |

| Enzyme Inhibition | Inhibits enzyme activity related to metabolic pathways. |

Case Studies

Several case studies have illustrated the biological activity of this compound:

-

Case Study 1: Antitumor Efficacy

- A study involving human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting a potent antitumor effect. Mechanistic investigations revealed that the compound induced apoptosis through caspase activation.

-

Case Study 2: Antimicrobial Activity

- In a clinical setting, patients with bacterial infections were treated with formulations containing this compound. Results indicated a marked decrease in bacterial load, supporting its potential as an antimicrobial agent.

- Case Study 3: Enzyme Interaction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.